molecular formula C15H10N4O B079765 1H-Benzimidazole, 1,1'-carbonylbis- CAS No. 14667-54-0

1H-Benzimidazole, 1,1'-carbonylbis-

Cat. No. B079765
CAS RN: 14667-54-0
M. Wt: 262.27 g/mol
InChI Key: GOQHBKGRSKXWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 1,1'-carbonylbis- is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound is commonly used as a building block in the synthesis of other organic compounds.

Scientific Research Applications

1H-Benzimidazole, 1,1'-carbonylbis- has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of other organic compounds such as benzimidazoles, quinazolines, and pyrimidines. It has also been studied for its potential use as a corrosion inhibitor, as well as its antimicrobial and antifungal properties.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole, 1,1'-carbonylbis- is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. It may also act as a Lewis acid, accepting electron pairs from other molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1H-Benzimidazole, 1,1'-carbonylbis- are not well understood. However, it has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One advantage of using 1H-Benzimidazole, 1,1'-carbonylbis- in lab experiments is its versatility as a building block in the synthesis of other organic compounds. It is also relatively easy to synthesize. However, its mechanism of action is not well understood, which may limit its potential applications.

Future Directions

There are many potential future directions for research involving 1H-Benzimidazole, 1,1'-carbonylbis-. One area of research could focus on its potential use as a corrosion inhibitor. Another area of research could focus on its antimicrobial and antifungal properties, and its potential use in the development of new antibiotics and antifungal agents. Additionally, further research could be conducted to better understand its mechanism of action and potential applications in other fields of science.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 1,1'-carbonylbis- can be achieved through a variety of methods. One common method involves the reaction of o-phenylenediamine with phosgene. This reaction produces 1H-Benzimidazole, 1,1'-carbonylbis- as well as hydrogen chloride gas. Another method involves the reaction of o-phenylenediamine with diethyl carbonate in the presence of a catalyst such as potassium carbonate. This reaction produces 1H-Benzimidazole, 1,1'-carbonylbis- as well as ethanol and carbon dioxide gas.

properties

CAS RN

14667-54-0

Product Name

1H-Benzimidazole, 1,1'-carbonylbis-

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

bis(benzimidazol-1-yl)methanone

InChI

InChI=1S/C15H10N4O/c20-15(18-9-16-11-5-1-3-7-13(11)18)19-10-17-12-6-2-4-8-14(12)19/h1-10H

InChI Key

GOQHBKGRSKXWLY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=CN2C(=O)N3C=NC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C(=O)N3C=NC4=CC=CC=C43

Other CAS RN

14667-54-0

synonyms

1,1'-Carbonylbis(1H-benzimidazole)

Origin of Product

United States

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